5-Nitroisoquinoline

Catalog No.
S582477
CAS No.
607-32-9
M.F
C9H6N2O2
M. Wt
174.16 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Nitroisoquinoline

CAS Number

607-32-9

Product Name

5-Nitroisoquinoline

IUPAC Name

5-nitroisoquinoline

Molecular Formula

C9H6N2O2

Molecular Weight

174.16 g/mol

InChI

InChI=1S/C9H6N2O2/c12-11(13)9-3-1-2-7-6-10-5-4-8(7)9/h1-6H

InChI Key

PYGMPFQCCWBTJQ-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CN=C2)C(=C1)[N+](=O)[O-]

Synonyms

5-nitroisoquinoline, 5-nitroquinoline

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)[N+](=O)[O-]

Synthesis and Characterization:

Several research studies have focused on the development of efficient methods for synthesizing 5-nitroisoquinoline. These studies explore different reaction pathways and catalysts to optimize the yield and purity of the final product.

For example, one study published in the journal Molecules describes the synthesis of 5-nitroisoquinoline using a palladium-catalyzed reaction. The authors report a high yield and good purity of the product, making this method a valuable contribution to the existing literature on 5-nitroisoquinoline synthesis [].

Precursor for other Isoquinoline Derivatives:

-Nitroisoquinoline can serve as a valuable starting material for the synthesis of other, more complex isoquinoline derivatives. Due to the presence of the nitro group (-NO₂), it can be readily converted into other functional groups through various chemical reactions.

This aspect is explored in a study published in the journal Tetrahedron Letters, where researchers describe the transformation of 5-nitroisoquinoline into a series of halogenated isoquinoline derivatives. These halogenated derivatives can then be further functionalized to create new molecules with potential applications in drug discovery [].

Molecular Structure Analysis

The key feature of 5-Nitroisoquinoline's structure is the fused ring system. It consists of a six-membered benzene ring fused to a five-membered nitrogen-containing ring (pyridine). The nitro group (NO₂) is attached at the fifth position of the benzene ring [, ]. This structure allows for interesting chemical properties and reactivity due to the aromatic character of the rings and the electron-withdrawing nature of the nitro group [].


Chemical Reactions Analysis

  • Synthesis: As a research compound, the synthesis of 5-Nitroisoquinoline likely involves reactions used for other nitroaromatic compounds. Potential routes could involve nitration of isoquinoline or the construction of the isoquinoline ring system with a nitro precursor [].
  • Reduction: The nitro group can be reduced to an amine group using various reducing agents, potentially leading to new isoquinoline derivatives [].

Further exploration of scientific literature might reveal specific reaction pathways for 5-Nitroisoquinoline.


Physical And Chemical Properties Analysis

  • Physical state: Likely a solid at room temperature due to its aromatic character [].
  • Melting point and boiling point: Expected to be high due to the presence of aromatic rings and the nitro group [].
  • Solubility: Slightly soluble in organic solvents due to the aromatic rings, but likely insoluble in water due to the lack of functional groups for hydrogen bonding [].
  • Stability: The aromatic rings and nitro group suggest moderate stability; however, specific data is needed for confirmation [].
  • Similar to other nitroaromatic compounds, it may be a skin, eye, and respiratory irritant [].
  • The nitro group can be a fire hazard.
  • Always consult the Safety Data Sheet (SDS) before handling this compound.

XLogP3

1.9

Melting Point

110.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

607-32-9

Wikipedia

5-nitroisoquinoline

Dates

Modify: 2023-08-15

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